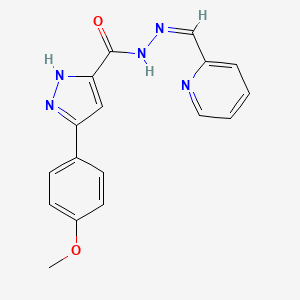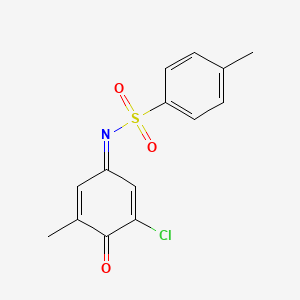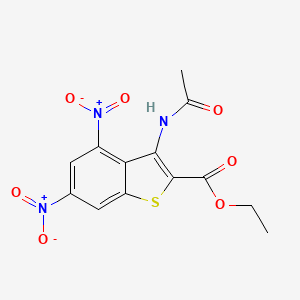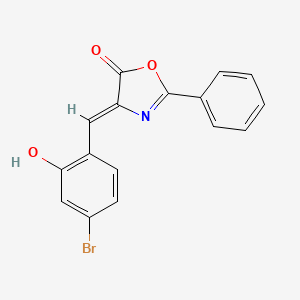
3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as MPYCH, is a novel compound that has gained attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. Another area of interest is its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide and 1H-pyrazole-5-carboxylic acid in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has shown potential application in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[(Z)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-24-14-7-5-12(6-8-14)15-10-16(21-20-15)17(23)22-19-11-13-4-2-3-9-18-13/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFUEFDZOXIBW-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)

![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)


![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)